molecular formula C25H26FN3O7 B2738749 ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899732-81-1

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2738749
CAS No.: 899732-81-1
M. Wt: 499.495
InChI Key: UIDCGGFZQUPCSO-UHFFFAOYSA-N
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Description

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, including the formation of the pyridazine ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the 3,4-dimethoxyphenethylamine, followed by its reaction with ethyl 4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its effects on various diseases and conditions.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethoxy)-1-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O7/c1-4-35-25(32)24-21(14-23(31)29(28-24)18-8-6-17(26)7-9-18)36-15-22(30)27-12-11-16-5-10-19(33-2)20(13-16)34-3/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDCGGFZQUPCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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